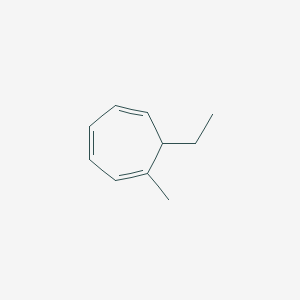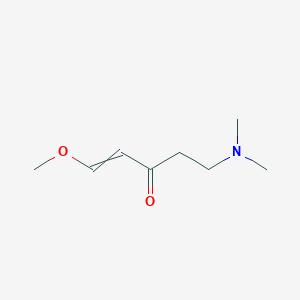![molecular formula C21H23N2O4- B14585088 4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate CAS No. 61380-19-6](/img/structure/B14585088.png)
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate is a chemical compound that has garnered attention in various fields of scientific research It is structurally characterized by the presence of an anilino group, a piperidine ring, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-anilinopiperidine with 4-methylbenzyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The anilino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anilino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of analgesics and anesthetics.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological receptors, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilinopiperidine: A precursor in the synthesis of the target compound.
4-Methylbenzyl chloroformate: Used in the esterification reaction.
N-Phenyl-4-piperidinamine:
Uniqueness
4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
61380-19-6 |
|---|---|
Formule moléculaire |
C21H23N2O4- |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-anilino-1-[(4-methylphenyl)methoxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-16-7-9-17(10-8-16)15-27-20(26)23-13-11-21(12-14-23,19(24)25)22-18-5-3-2-4-6-18/h2-10,22H,11-15H2,1H3,(H,24,25)/p-1 |
Clé InChI |
WBVJOBSPQZWERJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)COC(=O)N2CCC(CC2)(C(=O)[O-])NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
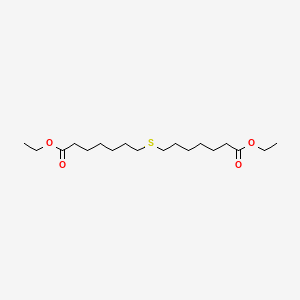
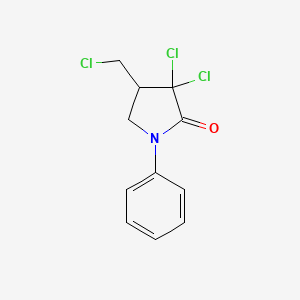
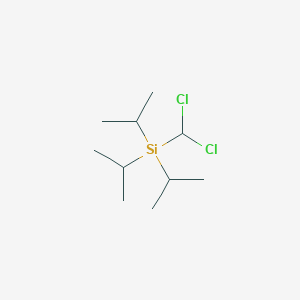
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)
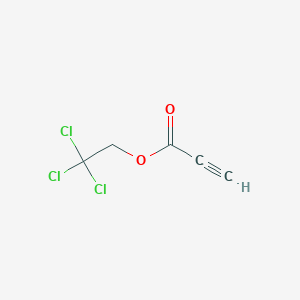
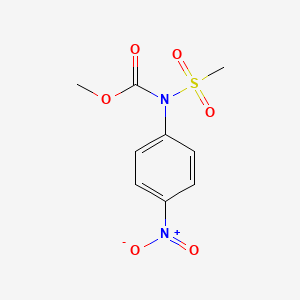
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
